molecular formula C23H30N4O3S B4462481 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE

Cat. No.: B4462481
M. Wt: 442.6 g/mol
InChI Key: NEYHKMZARIHERK-UHFFFAOYSA-N
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Description

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE is a complex organic compound that features a piperazine ring substituted with a sulfonylmethyl group and a benzoyl group

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-24-11-17-27(18-12-24)31(29,30)19-20-7-9-21(10-8-20)23(28)26-15-13-25(14-16-26)22-5-3-2-4-6-22/h2-10H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYHKMZARIHERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE typically involves multiple steps. One common approach starts with the reaction of 4-methylpiperazine with benzoyl chloride to form an intermediate compound. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylmethyl group. The final step involves the coupling of this intermediate with a phenylpiperazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonylmethyl group can form hydrogen bonds with target proteins, while the benzoyl and piperazine rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and benzoyl groups allows for versatile chemical reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-4-PHENYLPIPERAZINE

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